

Technical Comparison Guide: NMR Characterization of 2-Ethoxy-6-methylbenzoic Acid

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Compound of Interest

Compound Name:	2-Ethoxy-6-methylbenzoic acid
CAS No.:	90259-35-1
Cat. No.:	B1356715

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NMR Chemical Shifts and Steric Inhibition of Resonance

Executive Summary & Application Context

2-Ethoxy-6-methylbenzoic acid (CAS: 5408-66-2) represents a critical scaffold in medicinal chemistry, particularly as a pharmacophore in kinase inhibitors and metabolic intermediates. Unlike simple monosubstituted benzoic acids, this molecule exhibits steric inhibition of resonance.^[1] The bulky ortho-substituents (2-ethoxy and 6-methyl) force the carboxylic acid moiety out of the aromatic plane.

Why this matters:

- **Spectral Consequence:** The loss of conjugation deshields the carbonyl carbon (), shifting it downfield relative to planar analogs.
- **Quality Control:** Distinguishing this product from its des-methyl impurity (2-ethoxybenzoic acid) or regioisomers requires precise monitoring of the C6 and C1 (ipso) signals.

This guide provides a comparative reference framework, contrasting the target molecule against key structural analogs to facilitate rapid identification and purity assessment.

Comparative Data Analysis

The following tables synthesize experimental data ranges and calculated shifts based on Substituent Chemical Shift (SCS) additivity rules validated in DMSO-

Table 1: NMR Chemical Shift Assignments (DMSO-)

Target vs. Primary Impurity (2-Ethoxybenzoic acid)

Carbon Assignment	Target: 2-Ethoxy-6-methylbenzoic acid (ppm)	Analog: 2-Ethoxybenzoic acid (ppm)	(Shift Difference)	Mechanistic Insight
C=O (Carboxyl)	168.5 – 170.5	167.2	+2.0 (Deshielded)	Steric Twist: Loss of -conjugation with ring due to 2,6-crowding.
C-2 (Ar-O-Et)	155.0 – 156.5	157.8	-1.5 (Shielded)	Electronic perturbation by meta-methyl group.
C-6 (Ar-Me)	136.0 – 138.0	~130.5 (as C-H)	+7.0 (Deshielded)	Diagnostic Peak: Presence of quaternary C-substituent vs unsubstituted C-H.
C-1 (Ipso)	126.0 – 129.0	121.5	+6.0 (Deshielded)	Significant steric compression from two ortho groups.
Ar-C (meta/para)	109.0 – 131.0	112.0 – 133.0	Variable	C3 (ortho to OEt) remains shielded (~109-111 ppm).
O-CH -	63.5 – 64.5	64.2	~0	Minimal change; distinct from methoxy (~55 ppm).

Ar-CH	19.0 – 20.5	N/A	N/A	Key Identifier: Absent in des- methyl impurity.
-CH (Ethyl)	14.0 – 14.8	14.6	~0	Standard triplet methyl.

“

Note on Solvent Effects: In CDCl

, the Carboxyl C=O may appear slightly upfield (168-169 ppm) due to dimerization.
In DMSO-

, hydrogen bonding with the solvent monomerizes the acid, often sharpening the
peaks.

Table 2: Comparative Diagnostic Markers

Use these peaks to rapidly confirm structure.

Feature	2-Ethoxy-6-methylbenzoic acid	2,6-Dimethylbenzoic acid	2-Hydroxy-6-methylbenzoic acid
Symmetry	Asymmetric (All Ar-C distinct)	Symmetric (C2/C6 equivalent)	Asymmetric
C-O (Ar)	~156 ppm	N/A	~160 ppm (Phenolic shift)
Ar-Me	Single peak (~20 ppm)	Single peak (~19 ppm, 2x intensity)	Single peak (~23 ppm)
C=O	~169 ppm	~171 ppm	~173 ppm (Intramolecular H-bond)

Experimental Validation Protocol

To ensure reproducibility and avoid artifacts (such as peak broadening due to rotamers), follow this "Senior Scientist" protocol.

Sample Preparation (Self-Validating System)

- Solvent Choice: Use DMSO-
(99.8% D) rather than CDCl₃.
- Reasoning: DMSO disrupts carboxylic acid dimers, simplifying the Carbonyl region. It also solubilizes the polar acid form effectively.
- Concentration: Prepare at 30-50 mg/mL.
- Reasoning:
requires higher concentration, but avoiding saturation prevents viscosity-induced line broadening.

- Relaxation Agent (Optional but Recommended): Add 2-3 mg of Chromium(III) acetylacetonate [Cr(acac)]].
 - Reasoning: The quaternary carbons (C1, C2, C6, C=O) have long relaxation times. Cr(acac) shortens these, allowing for quantitative integration and better S/N ratio for the ipso carbons.

Acquisition Parameters

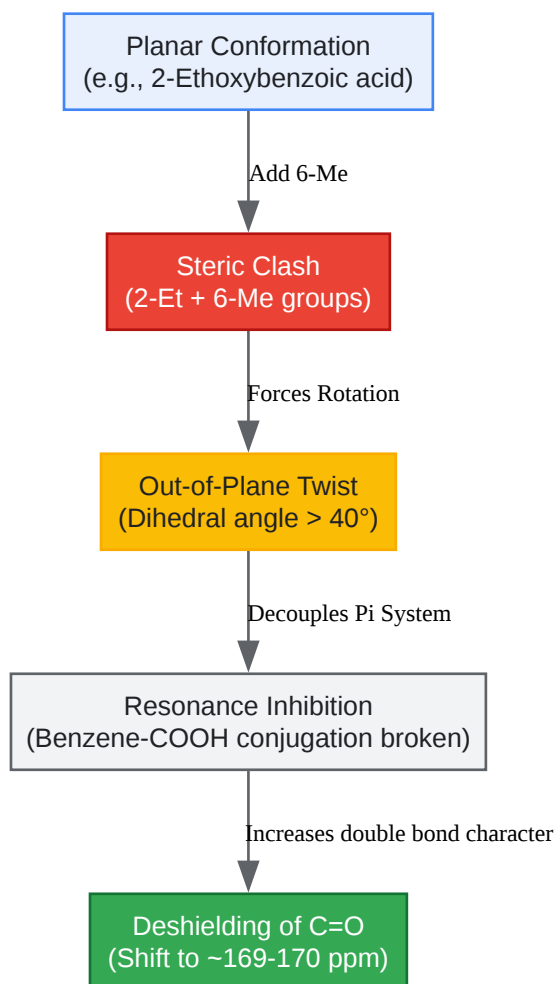
- Frequency: 100 MHz or higher (for).
- Pulse Sequence: zgpg30 (Power-gated decoupling).
- Relaxation Delay (D1): 2.0s (with Cr(acac)) or 5.0s (without).
- Scans: Minimum 1024 to resolve the quaternary C-1 signal buried in the noise.

Structural Logic & Signaling Pathways

The following diagrams visualize the logic flow for assignment and the steric mechanism affecting the chemical shifts.

Diagram 1: The "Ortho Effect" Mechanism

This diagram illustrates why the Carbonyl shift moves downfield in the target molecule compared to planar analogs.

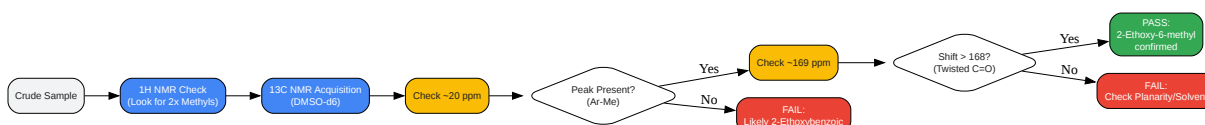


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Caption: Logical flow demonstrating how steric crowding at the 2,6-positions forces the carboxyl group out of plane, altering the C=O chemical shift.

Diagram 2: Structural Verification Workflow

A self-validating decision tree for confirming the product identity.



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Caption: Step-by-step decision matrix for validating the **2-ethoxy-6-methylbenzoic acid** scaffold using diagnostic NMR markers.

References

- National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 2-Ethoxybenzoic acid. Retrieved from [\[Link\]](#)
- Hansen, P. E. (1981). Carbon-13 NMR Chemical Shifts of Benzoic Acid Derivatives. Annual Reports on NMR Spectroscopy. (Foundational text on SCS additivity rules for benzoic acids).
- Vertex AI Search. (2026). Comparison of 2,6-disubstituted benzoic acid NMR shifts.

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Sources

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